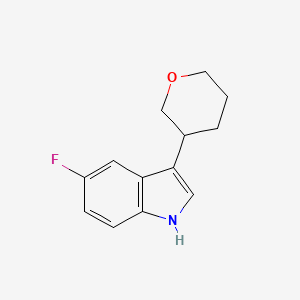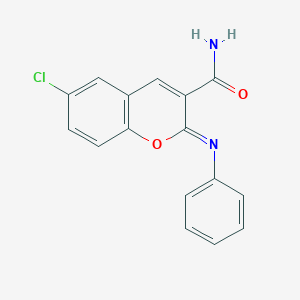
(2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide, also known as CPCA, is a synthetic compound that belongs to the class of chromene derivatives. It is widely used in scientific research for its potential therapeutic applications.
作用機序
The exact mechanism of action of (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide is not yet fully understood. However, it has been proposed that (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide exerts its pharmacological effects by modulating various signaling pathways in the cells. For instance, (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. In addition, (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide has been reported to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of various inflammatory genes.
Biochemical and Physiological Effects:
(2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in the serum and tissues of animals. In addition, (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide has been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β). Moreover, (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide has been reported to improve glucose tolerance and insulin sensitivity in diabetic animal models.
実験室実験の利点と制限
One of the major advantages of using (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide in lab experiments is its high potency and selectivity towards its target molecules. Moreover, (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide. Firstly, further studies are needed to elucidate the exact mechanism of action of (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide and its downstream signaling pathways. Secondly, more studies are needed to investigate the potential therapeutic applications of (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide in various diseases, including cancer, diabetes, and inflammatory disorders. Thirdly, the development of more water-soluble analogs of (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide could enhance its bioavailability and efficacy in vivo. Finally, the use of (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide in combination with other drugs or therapies could potentially enhance its therapeutic effects and reduce its side effects.
Conclusion:
In conclusion, (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide is a synthetic compound that has shown promising therapeutic applications in various diseases. Its high potency and selectivity towards its target molecules make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide involves the reaction of 6-chloro-2-hydroxy-2H-chromene-3-carboxylic acid with phenylhydrazine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with an appropriate amine to obtain (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide. The overall reaction scheme is shown below:
科学的研究の応用
(2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. In addition, (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide has been shown to modulate the immune response and inhibit the growth of cancer cells.
特性
IUPAC Name |
6-chloro-2-phenyliminochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-11-6-7-14-10(8-11)9-13(15(18)20)16(21-14)19-12-4-2-1-3-5-12/h1-9H,(H2,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWIYVHDTFGJDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-cyclopropylpyrimidine-4-carboxamide;dihydrochloride](/img/structure/B2355012.png)
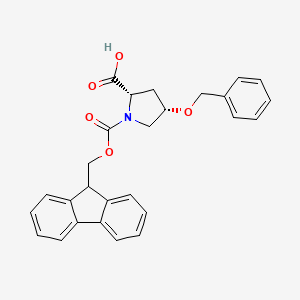

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2355016.png)
![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2355018.png)
![5-{1-[(4-bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2355020.png)
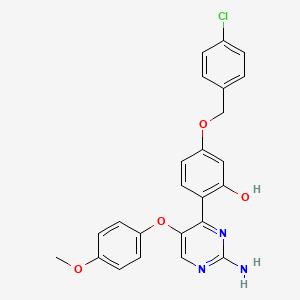
![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2355023.png)
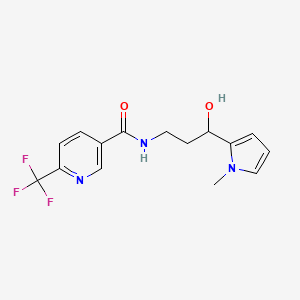
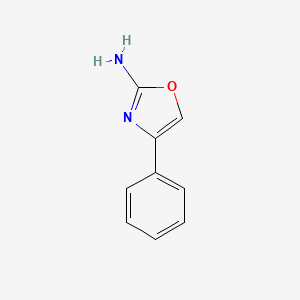
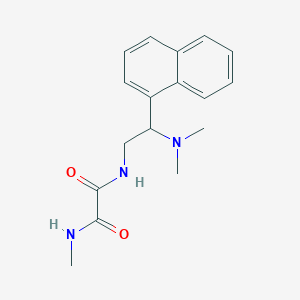
![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2355028.png)
